molecular formula C10H12N2O3S B3786837 3-[2-(2-hydroxyethoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one

3-[2-(2-hydroxyethoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B3786837
M. Wt: 240.28 g/mol
InChI Key: CTHDMAKWAPQDGW-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidin-4-ones are a class of chemical compounds that are part of the larger family of thienopyrimidines . They are characterized by a fused ring structure that includes a thiophene and a pyrimidine ring . Thienopyrimidines have been found to exhibit diverse biological activities .


Synthesis Analysis

Thieno[3,2-d]pyrimidin-4-ones can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . The thiophene-2-carboxamides are heated in formic acid to afford the thieno[3,2-d]pyrimidin-4-ones . This reaction is part of a larger family of reactions involving the cyclization of 3-amino-thiophene-2-carboxylate derivatives .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4-ones includes a fused ring system with a thiophene and a pyrimidine ring . The exact structure can vary depending on the specific substituents attached to the ring system.


Chemical Reactions Analysis

The chemical reactions involving thieno[3,2-d]pyrimidin-4-ones largely involve their synthesis from precursor compounds . These reactions typically involve the cyclization of 3-amino-thiophene-2-carboxylate derivatives .

Mechanism of Action

The mechanism of action of thieno[3,2-d]pyrimidin-4-ones can vary depending on their specific structure and the biological system in which they are acting. Some thieno[3,2-d]pyrimidin-4-ones have been found to inhibit Mycobacterium tuberculosis bd oxidase .

Future Directions

Thieno[3,2-d]pyrimidin-4-ones represent an important class of compounds with diverse biological activities . Future research may focus on developing new synthetic methods, exploring their biological activities, and optimizing their properties for potential applications in medicine and other fields.

Properties

IUPAC Name

3-[2-(2-hydroxyethoxy)ethyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c13-3-5-15-4-2-12-7-11-8-1-6-16-9(8)10(12)14/h1,6-7,13H,2-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHDMAKWAPQDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN(C2=O)CCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(2-hydroxyethoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one

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